

An In-depth Technical Guide to (Chloromethyl)cyclohexane (C₇H₁₃Cl)

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Compound of Interest

Compound Name: (Chloromethyl)cyclohexane

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Introduction

(Chloromethyl)cyclohexane, with the molecular formula C₇H₁₃Cl, is a halogenated hydrocarbon derivative of cyclohexane.[1] It is characterized by a cyclohexane ring bonded to a chloromethyl (-CH₂Cl) group.[2] This compound serves as a versatile building block and intermediate in organic synthesis due to the reactivity of the chloromethyl group, which makes it a valuable precursor for the introduction of the cyclohexylmethyl moiety into more complex molecules.[3][4] Its applications are found in the synthesis of pharmaceuticals, agrochemicals, polymers, and other advanced materials.[3] Notably, it has been utilized in the development of imidazole inhibitors of cytokine release, which are of interest in studying responses to tumor necrosis factor.[3] The chloromethyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[4]

Physicochemical Properties

(Chloromethyl)cyclohexane is a colorless, oily liquid with a distinctive odor.[1] It is soluble in organic solvents such as chloroform and ethyl acetate, but has low solubility in water.[2][5] A summary of its key physicochemical properties is presented in Table 1. It should be noted that there are some discrepancies in the reported values across different sources.

Table 1: Physicochemical Properties of **(Chloromethyl)cyclohexane**

Property	Value	Source(s)
Molecular Formula	C7H13Cl	[6]
Molecular Weight	132.63 g/mol	[6]
Boiling Point	170.2°C at 760 mmHg	[1]
164.5-165°C	[7]	
54-55°C at 19 Torr	[8]	
Density	0.954 g/cm ³	[1]
0.9755 g/cm ³ at 25°C	[7][8]	
Refractive Index (n _D)	1.448	[1]
1.4611 at 25°C	[7]	
Flash Point	52°C	[1]
Solubility in Water	Practically insoluble (0.045 g/L at 25°C, calculated)	[7]
LogP	2.80550	[8]
CAS Number	1072-95-3	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(Chloromethyl)cyclohexane**. While complete spectra are not readily available in all databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the chloromethyl group and the cyclohexane ring. The protons on the carbon bearing the chlorine (-CH₂Cl) would be the most deshielded, appearing furthest downfield. The protons on the cyclohexane ring would appear as a complex multiplet in the typical aliphatic region.

Table 2: Predicted ^1H NMR Chemical Shifts for **(Chloromethyl)cyclohexane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
$-\text{CH}_2\text{Cl}$	$\sim 3.3 - 3.5$	Doublet
Cyclohexane Ring Protons	$\sim 1.0 - 2.0$	Multiplet

^{13}C NMR: The carbon-13 NMR spectrum should display distinct signals for the carbon of the chloromethyl group and the carbons of the cyclohexane ring. The carbon atom bonded to the chlorine will have the largest chemical shift among the sp^3 carbons due to the electronegativity of the chlorine atom.^[9]

Table 3: Predicted ^{13}C NMR Chemical Shifts for **(Chloromethyl)cyclohexane**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_2\text{Cl}$	$\sim 45 - 50$
$\text{CH}-\text{CH}_2\text{Cl}$	$\sim 35 - 40$
Ring $-\text{CH}_2$	$\sim 25 - 35$

Infrared (IR) Spectroscopy

The IR spectrum of **(Chloromethyl)cyclohexane** will be dominated by C-H and C-Cl bond vibrations. The absence of absorptions for functional groups like hydroxyl or carbonyl is a key identifying feature.

Table 4: Key IR Absorption Bands for **(Chloromethyl)cyclohexane**

Bond	Wavenumber (cm^{-1})	Intensity
C-H (sp^3 stretching)	2850 - 2960	Strong
C-H (bending)	1440 - 1480	Medium
C-Cl (stretching)	600 - 800	Medium-Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **(Chloromethyl)cyclohexane** will show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ^{37}Cl isotope. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical and the loss of HCl.

Expected Fragmentation:

- Molecular Ion $[M]^+$: $m/z = 132$ (for ^{35}Cl) and 134 (for ^{37}Cl)
- $[M - \text{Cl}]^+$: $m/z = 97$ (Loss of a chlorine radical)
- $[M - \text{CH}_2\text{Cl}]^+$: $m/z = 83$ (Loss of a chloromethyl radical)
- $[\text{C}_6\text{H}_{11}]^+$: $m/z = 83$ (Cyclohexyl cation)
- Further fragmentation of the cyclohexane ring would lead to smaller fragments.

Synthesis and Experimental Protocols

(Chloromethyl)cyclohexane can be synthesized through various methods, including the chloromethylation of cyclohexane or the conversion of cyclohexanemethanol.

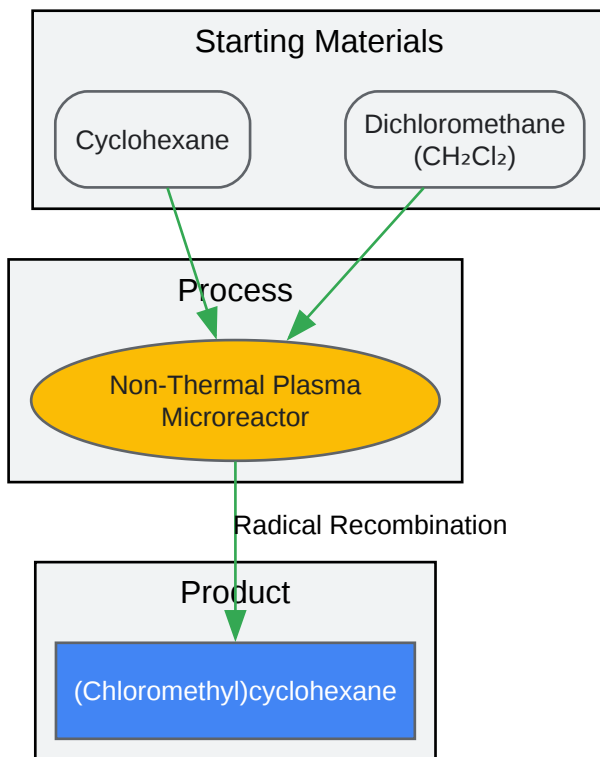
Synthesis via Direct Chloromethylation of Cyclohexane

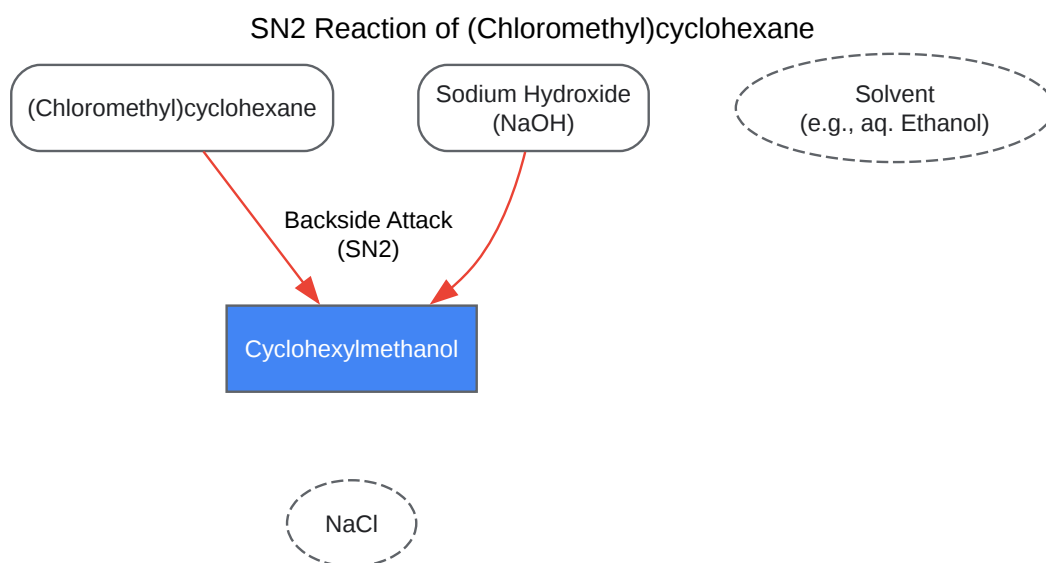
A modern, catalyst-free approach involves the direct chloromethylation of saturated hydrocarbons using non-thermal plasma.^[1] This method offers a greener alternative to traditional synthesis routes.^[1]

- **Reaction Setup:** A continuous flow gas-liquid microreactor is used for the non-thermal plasma reaction, operating at ambient temperature and pressure.^[1]
- **Reagents:** Cyclohexane (>99.9% purity) and dichloromethane (CH_2Cl_2) (>99.9% purity) are used as the substrate and chloromethylating agent, respectively.^[1]

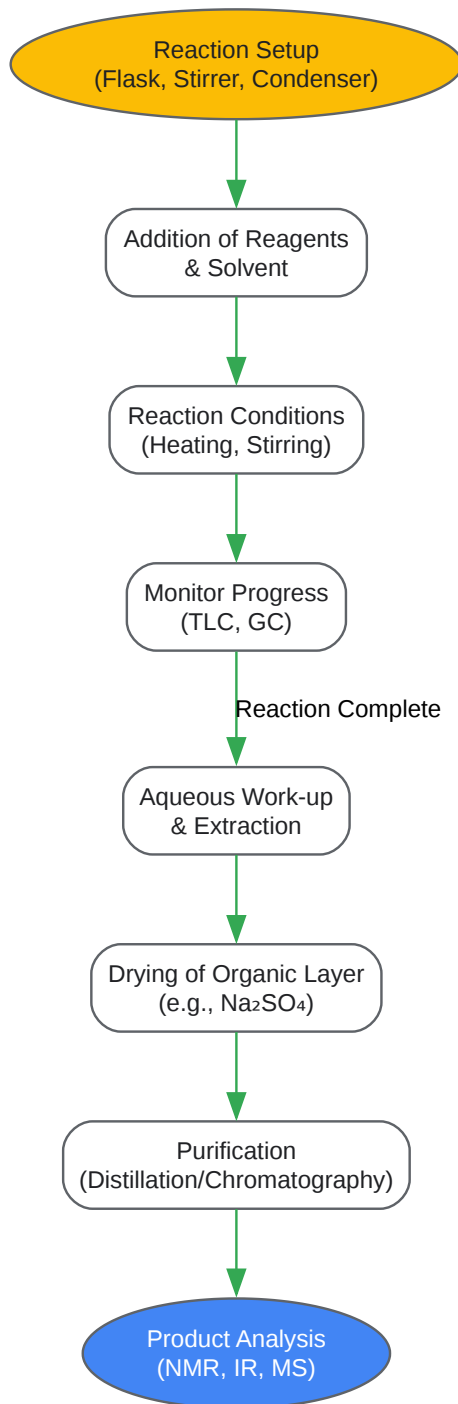
- Procedure: A solution of cyclohexane in dichloromethane is introduced into the microreactor. A non-thermal plasma is generated within the reactor, which initiates the C-Cl bond dissociation in CH_2Cl_2 .^[1] This is followed by hydrogen abstraction from the cyclohexane and subsequent radical recombination to form **(chloromethyl)cyclohexane** and other chlorinated products.^[1]
- Optimization: The reaction yield and selectivity can be influenced by parameters such as substrate concentration, gas-to-liquid flow ratio, energy density, and residence time.^[1]
- Work-up and Purification: The reaction mixture is collected, and the products are separated and purified using standard techniques such as distillation or column chromatography.

Synthesis of (Chloromethyl)cyclohexane





General Experimental Workflow

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